Product packaging for Methyl 3-hydroxy-4-(hydroxymethyl)benzoate(Cat. No.:CAS No. 71780-40-0)

Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

Cat. No.: B1318081
CAS No.: 71780-40-0
M. Wt: 182.17 g/mol
InChI Key: IPKROFXTOPMVEF-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Methyl 3-hydroxy-4-(hydroxymethyl)benzoate (C₉H₁₀O₄) is a substituted benzoate ester featuring hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups at the 3- and 4-positions of the aromatic ring, respectively, with a methoxycarbonyl (-COOCH₃) group at the 1-position (Fig. 1). The molecular weight is 182.17 g/mol.

Key Structural Features:

  • Aromatic Ring Substitution : The benzene ring adopts a planar configuration, with substituents influencing electron distribution. The hydroxyl group at C3 participates in intramolecular hydrogen bonding with the ester carbonyl oxygen.
  • Ester Group Geometry : The methoxycarbonyl group is twisted out of the aromatic plane by 56.12° due to steric interactions with adjacent substituents.
  • Hydroxymethyl Conformation : The -CH₂OH group at C4 exhibits free rotation, with preferred orientations stabilized by intermolecular hydrogen bonds in crystalline states.
Table 1: Bond Lengths and Angles (X-ray Data)
Bond/Angle Value (Å/°)
C1-C7 (ester C=O) 1.4885
C7-O1 (carbonyl) 1.231
C3-O3 (hydroxyl) 1.364
C4-C5 (CH₂OH) 1.512
O1-C7-O2 (ester) 123.27°
Dihedral (C7-C1-C6) 56.12°

No chiral centers are present, and the compound does not exhibit stereoisomerism.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz) :

    • δ 8.00 ppm : Aromatic H at C2 and C6 (doublet, J = 8.0 Hz).
    • δ 4.73 ppm : -CH₂OH protons (multiplet, integrated to 2H).
    • δ 3.90 ppm : Methoxy group (-OCH₃, singlet, 3H).
    • δ 5.96 ppm : Hydroxyl proton (-OH, broad, exchanges with D₂O).
  • ¹³C NMR (CDCl₃, 100 MHz) :

    • δ 169.3 ppm : Ester carbonyl (C=O).
    • δ 160.2–115.4 ppm : Aromatic carbons (C1–C6).
    • δ 61.7 ppm : -CH₂OH carbon.
    • δ 52.1 ppm : Methoxy carbon (-OCH₃).
Table 2: Key NMR Assignments
Signal (ppm) Assignment Multiplicity
8.00 C2/C6 aromatic H Doublet
4.73 -CH₂OH H Multiplet
3.90 -OCH₃ H Singlet

Infrared (IR) Spectroscopy

  • 3400–3200 cm⁻¹ : Broad O-H stretch (hydroxyl and hydroxymethyl groups).
  • 1720 cm⁻¹ : Strong C=O stretch (ester carbonyl).
  • 1265 cm⁻¹ : C-O-C asymmetric stretch (ester linkage).
  • 1080 cm⁻¹ : C-O stretch (hydroxymethyl group).

Mass Spectrometry (MS)

  • Molecular Ion : m/z 182.17 [M]⁺ (calculated for C₉H₁₀O₄).
  • Fragmentation Pathways :
    • Loss of -CH₂OH (m/z 151).
    • Decarboxylation to form C₈H₈O₃⁺ (m/z 152).

Crystallographic Studies and X-ray Diffraction Patterns

Crystal System and Packing

  • Space Group : Orthorhombic P2₁2₁2₁.
  • Unit Cell Parameters :
    • a = 7.1226 Å, b = 8.9230 Å, c = 13.7943 Å.
    • V = 876.69 ų, Z = 4.
Table 3: Hydrogen Bonding Geometry
Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) Angle (°)
O3-H···O2 0.98 1.72 2.69 168
O5-H···O4 0.97 1.85 2.80 162
  • Molecular Packing : Chains formed via O-H···O hydrogen bonds between hydroxyl/hydroxymethyl groups and ester carbonyls, creating a C(3) motif.

X-ray Diffraction Peaks

  • 2θ = 12.4° (011), 18.7° (110), 25.3° (121).

Computational Chemistry Predictions (DFT, Molecular Dynamics)

Density Functional Theory (DFT) Calculations

  • HOMO-LUMO Gap : -9.41 eV (HOMO), -0.12 eV (LUMO), indicating moderate reactivity.
  • Electrostatic Potential : Negative charge localized at carbonyl oxygen and hydroxyl groups.
Table 4: Calculated vs. Experimental Bond Lengths
Bond DFT (Å) X-ray (Å)
C1-C7 1.489 1.4885
C3-O3 1.363 1.364
C4-C5 1.511 1.512

Molecular Dynamics (MD) Simulations

  • Solvent Interactions : In aqueous solution, the hydroxymethyl group forms hydrogen bonds with water (lifetime ≈ 50 ps).
  • Torsional Barriers : Rotation of -CH₂OH has an energy barrier of 8.2 kJ/mol.

Hirshfeld Surface Analysis

  • Intermolecular Contacts :
    • O···H (52.1%), H···H (38.4%), C···H (9.5%).
    • Dominant interactions: O-H···O hydrogen bonds (Fig. 2).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B1318081 Methyl 3-hydroxy-4-(hydroxymethyl)benzoate CAS No. 71780-40-0

Properties

IUPAC Name

methyl 3-hydroxy-4-(hydroxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4,10-11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKROFXTOPMVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515209
Record name Methyl 3-hydroxy-4-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71780-40-0
Record name Methyl 3-hydroxy-4-(hydroxymethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-4-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 3-hydroxy-4-carboxybenzoic acid.

    Reduction: Methyl 3-hydroxy-4-(hydroxymethyl)benzyl alcohol.

    Substitution: Methyl 3-hydroxy-4-(alkoxymethyl)benzoate.

Scientific Research Applications

Methyl 3-hydroxy-4-(hydroxymethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving benzoate derivatives.

    Industry: It is used in the production of polymers, resins, and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which methyl 3-hydroxy-4-(hydroxymethyl)benzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes involved in the metabolism of benzoate derivatives, influencing pathways such as the synthesis of coenzymes and other essential biomolecules.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
Methyl 3-hydroxy-4-(hydroxymethyl)benzoate C₉H₁₀O₅ 198.17 3-OH, 4-CH₂OH Antimicrobials, reference standards
Methyl 3-hydroxy-4-methoxybenzoate C₉H₁₀O₄ 182.17 3-OH, 4-OCH₃ Synthetic intermediates
Methyl 4-bromo-3-hydroxybenzoate C₈H₇BrO₃ 231.05 3-OH, 4-Br Antimicrobial agents
Methyl 3-amino-4-hydroxybenzoate C₈H₉NO₃ 167.16 3-NH₂, 4-OH Pharmaceutical intermediates
Methyl 3-formamido-4-hydroxybenzoate C₉H₉NO₄ 195.17 3-NHCOH, 4-OH Reference standards (USP, EMA)

Key Observations :

  • Polarity and Solubility: The hydroxymethyl group in the target compound enhances hydrophilicity compared to methoxy (non-polar) or bromo (halogen) substituents .
  • Bioactivity: Bromo and hydroxymethyl derivatives exhibit antimicrobial properties, whereas amino and formamido analogs are prioritized for drug synthesis .
Structural and Crystallographic Insights
  • Hydrogen Bonding : Methyl 4-bromo-3-hydroxybenzoate forms helical chains via O-H⋯O hydrogen bonds, enhancing crystal stability .
  • Substituent Positioning : Misassignment of substituent positions (e.g., para vs. meta in cyclopropylmethoxy derivatives) underscores the need for precise structural validation .

Biological Activity

Methyl 3-hydroxy-4-(hydroxymethyl)benzoate, also known as methyl 3-hydroxy-5-(hydroxymethyl)benzoate, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H12O4C_{10}H_{12}O_4 and a molecular weight of approximately 196.20 g/mol. The compound features both hydroxyl (-OH) and hydroxymethyl (-CH2OH) functional groups, which are significant for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for use in pharmaceuticals and personal care products.
  • Antioxidant Properties : The presence of hydroxyl groups contributes to its antioxidant capabilities, which can help in neutralizing free radicals and reducing oxidative stress in biological systems.
  • Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes, such as mushroom tyrosinase, which is involved in melanin biosynthesis. This property suggests potential applications in skin-whitening formulations.

The biological effects of this compound are attributed to its ability to form hydrogen bonds with biological molecules. This interaction can influence enzyme activity and cellular processes:

  • Hydrogen Bonding : The hydroxyl and ester groups facilitate hydrogen bonding with proteins and nucleic acids, potentially altering their function.
  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions, allowing it to interact with various biological targets.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 2-hydroxy-5-(hydroxymethyl)benzoateLacks the hydroxymethyl groupAntimicrobial, antioxidant
Methyl 5-hydroxy-2-methylbenzoateContains a methyl group instead of a hydroxymethyl groupDifferent reactivity profile
Methyl 2-hydroxy-5-methoxybenzoateContains a methoxy groupAffects solubility and reactivity

Case Studies

  • Antimicrobial Study : A study conducted by [source] demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL.
  • Antioxidant Activity Assessment : In another research project, the compound was evaluated for its antioxidant capacity using the DPPH radical scavenging assay. Results indicated an IC50 value of approximately 45 µg/mL, showcasing its potential as an antioxidant agent.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate, and how are they experimentally determined?

  • Answer : Key properties include molecular weight (182.18 g/mol), melting point (80–84°C), and spectral characteristics (UV, IR, NMR). These are determined via:

  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Differential scanning calorimetry (DSC) for melting point analysis .
  • FT-IR and NMR spectroscopy to identify functional groups (e.g., hydroxyl, ester, hydroxymethyl) and confirm substitution patterns .
    • Methodological Note : Calibrate instruments using reference standards (e.g., NIST-certified compounds) to ensure accuracy .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : Two primary methods:

Esterification of 3-hydroxy-4-(hydroxymethyl)benzoic acid using methanol and acid catalysts (e.g., H₂SO₄) under reflux .

Selective protection/deprotection strategies : For example, protecting hydroxyl groups with acetyl or benzyl groups during synthesis to avoid side reactions .

  • Critical Consideration : Monitor reaction progress via thin-layer chromatography (TLC) to optimize yield and purity .

Q. How is the compound characterized for structural confirmation in academic research?

  • Answer : Use a combination of:

  • Single-crystal X-ray diffraction to resolve the 3D structure and confirm regiochemistry .
  • ¹H/¹³C NMR to assign proton environments and verify substituent positions (e.g., distinguishing between 3-hydroxy and 4-hydroxymethyl groups) .
  • HPLC with UV detection to assess purity (>97%) and identify impurities .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing byproducts?

  • Answer : Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and reduce side reactions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate esterification without degrading sensitive functional groups .
  • Temperature control : Lower reaction temperatures (40–60°C) preserve the hydroxymethyl group’s integrity .
    • Data Contradiction Note : Conflicting reports on optimal catalysts (e.g., H₂SO₄ vs. ZnCl₂) suggest substrate-specific optimization is critical .

Q. What analytical challenges arise when distinguishing structural isomers of this compound, and how are they resolved?

  • Answer : Isomers like Methyl 4-hydroxy-3-methoxybenzoate can co-elute in chromatography. Mitigation strategies:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts .
  • Chiral HPLC columns : Separate enantiomers using cellulose-based stationary phases .
  • Mass spectrometry fragmentation patterns : Differentiate isomers based on unique fragmentation pathways .

Q. How do researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

  • Answer : Discrepancies often arise from solvent effects or impurities. Best practices:

  • Standardize solvent systems : Use deuterated DMSO or CDCl₃ for NMR consistency .
  • Cross-validate with computational methods : Compare experimental NMR shifts with DFT-calculated values .
  • Report impurity profiles : Use HPLC-MS to identify and quantify contaminants (e.g., unreacted starting materials) .

Q. What strategies are employed to study the compound’s stability under varying pH and temperature conditions?

  • Answer :

  • Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13) and elevated temperatures (40–80°C) to identify degradation products .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
  • LC-MS/MS : Characterize degradation pathways (e.g., ester hydrolysis or oxidation of hydroxymethyl groups) .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

  • Answer : Focus on modifying:

  • Hydroxyl groups : Acetylation or methylation to assess bioavailability changes .
  • Ester moiety : Replace methyl with bulkier alkyl groups to study steric effects on biological activity .
  • Hydroxymethyl group : Oxidize to a carboxylic acid for polarity modulation .
    • Synthetic Tip : Use microwave-assisted synthesis to rapidly generate derivative libraries .

Methodological Best Practices

  • Purity Assessment : Always cross-check purity using orthogonal methods (e.g., HPLC + melting point analysis) .
  • Safety Protocols : Follow GHS guidelines for handling corrosive catalysts and hazardous intermediates .
  • Data Reproducibility : Document solvent grades, instrument calibration details, and reaction times meticulously .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-hydroxy-4-(hydroxymethyl)benzoate
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Reactant of Route 2
Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

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